molecular formula C12H19N3O2S B11927288 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid CAS No. 1523570-98-0

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid

Cat. No.: B11927288
CAS No.: 1523570-98-0
M. Wt: 269.37 g/mol
InChI Key: PBMIABRJOXWCNX-UHFFFAOYSA-N
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Description

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like dioxane or water and bases such as sodium carbonate. Microwave irradiation can also be employed to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Biological Activity

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid (CAS No. 1523570-98-0) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3O2S, with a molecular weight of 269.37 g/mol. The structure features a triazine ring, which is known for its diverse biological activities.

PropertyValue
CAS No.1523570-98-0
Molecular FormulaC12H19N3O2S
Molecular Weight269.37 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Antitumor Potential

Triazine compounds are also noted for their anticancer properties. Studies have demonstrated that certain triazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, structural modifications in triazines have been linked to enhanced cytotoxicity against tumor cells . The presence of the thio group in the compound may enhance its interaction with cellular targets involved in cancer progression.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazines can act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Interference with DNA Synthesis : Some studies suggest that triazine derivatives may interfere with nucleic acid synthesis, leading to inhibited growth in microbial and tumor cells .

Case Studies

While direct case studies on this specific compound are sparse, related research provides insights into its potential applications:

  • Antimicrobial Studies : A study on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for triazine-based compounds .
  • Antitumor Research : In vitro studies on related triazine compounds have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7), indicating that structural features similar to those in this compound may confer similar properties .

Properties

CAS No.

1523570-98-0

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

4-[(4-ethyl-6-propan-2-yl-1,3,5-triazin-2-yl)sulfanyl]butanoic acid

InChI

InChI=1S/C12H19N3O2S/c1-4-9-13-11(8(2)3)15-12(14-9)18-7-5-6-10(16)17/h8H,4-7H2,1-3H3,(H,16,17)

InChI Key

PBMIABRJOXWCNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)SCCCC(=O)O)C(C)C

Origin of Product

United States

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